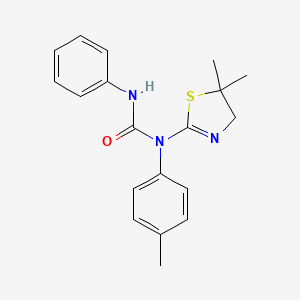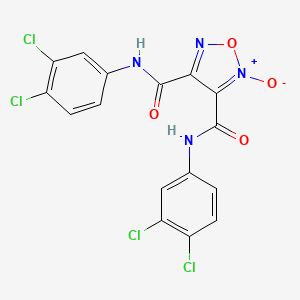
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of Aromatic Groups: The aromatic groups can be introduced through nucleophilic substitution reactions, where the thiazole ring acts as a nucleophile.
Urea Formation: The final step involves the reaction of the thiazole derivative with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the aromatic groups can lead to the formation of corresponding amines.
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-: can be compared with other urea derivatives, such as:
Urea, N-(4-methylphenyl)-N’-phenyl-: Lacks the thiazole ring, resulting in different chemical properties and applications.
Urea, N-(4,5-dihydro-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-: Similar structure but with a different substitution pattern on the thiazole ring.
The presence of the thiazole ring and specific aromatic groups in Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N-(4-methylphenyl)-N’-phenyl-
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1-(4-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C19H21N3OS/c1-14-9-11-16(12-10-14)22(18-20-13-19(2,3)24-18)17(23)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,23) |
InChI Key |
YASMSMIWIBOOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCC(S2)(C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B11486916.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide](/img/structure/B11486926.png)
![7-chloro-2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11486931.png)
![2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline](/img/structure/B11486932.png)
![4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11486933.png)
![2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline](/img/structure/B11486936.png)
![3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole](/img/structure/B11486941.png)
![N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11486942.png)
![N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486945.png)
![5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11486946.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B11486952.png)
![1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11486958.png)
![Methyl 3-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11486966.png)

